(S)-4-Hydroxycarvedilol
Overview
Description
(S)-4-Hydroxycarvedilol is a chiral derivative of carvedilol, a non-selective beta-blocker with alpha-blocking activity. This compound is particularly interesting due to its enhanced pharmacological properties compared to its parent molecule. It is primarily used in the treatment of cardiovascular diseases, including hypertension and heart failure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Hydroxycarvedilol typically involves the hydroxylation of carvedilol. One common method is the enantioselective hydroxylation using chiral catalysts. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a chiral catalyst like Jacobsen’s catalyst. The reaction is carried out under controlled temperature and pH to ensure high enantioselectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar hydroxylation processes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification process involves crystallization and chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Hydroxycarvedilol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: The hydroxyl group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-4-Hydroxycarvedilol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It is studied for its effects on cellular signaling pathways and its potential as a therapeutic agent.
Medicine: It is used in the development of new cardiovascular drugs due to its potent beta-blocking and antioxidant properties.
Industry: It is used in the formulation of pharmaceutical products for the treatment of heart diseases.
Mechanism of Action
The mechanism of action of (S)-4-Hydroxycarvedilol involves its interaction with beta-adrenergic receptors. It blocks the beta-1 and beta-2 adrenergic receptors, reducing the heart rate and myocardial contractility. Additionally, it has antioxidant properties that help in reducing oxidative stress in cardiac tissues. The molecular targets include the beta-adrenergic receptors and various oxidative stress markers.
Comparison with Similar Compounds
Carvedilol: The parent compound with similar beta-blocking properties but less potent antioxidant activity.
Nebivolol: Another beta-blocker with nitric oxide-mediated vasodilatory effects.
Metoprolol: A selective beta-1 blocker with different pharmacokinetic properties.
Uniqueness: (S)-4-Hydroxycarvedilol stands out due to its combined beta-blocking and antioxidant properties, making it more effective in reducing oxidative stress-related cardiac damage compared to other beta-blockers.
Biological Activity
(S)-4-Hydroxycarvedilol is a significant metabolite of carvedilol, a drug commonly used for managing hypertension and heart failure. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
Overview of Carvedilol and Its Metabolites
Carvedilol is a racemic mixture comprising two enantiomers: (S)-(-)-carvedilol and (R)-(+) carvedilol. The (S) enantiomer exhibits non-selective β-adrenoceptor blocking activity along with α1-receptor antagonism, while the (R) enantiomer primarily acts as an α1-receptor blocker. Upon metabolism, carvedilol generates several active metabolites, including this compound, which has been shown to possess enhanced β-adrenoceptor activity compared to the parent compound.
Pharmacokinetics
Recent studies have validated methods for quantifying carvedilol and its metabolites in human plasma. For instance, a study reported that the pharmacokinetic parameters for this compound include:
- C_max : 2.42 ± 2.07 ng/mL
- AUC_0-t : 5.93 ± 3.51 ng·h/mL
- T_1/2 : 6.31 ± 6.45 hours
These parameters indicate that while this compound is present in lower concentrations than carvedilol itself, it still plays a crucial role in the drug's overall pharmacological profile .
β-Adrenoceptor Activity
This compound has been shown to exhibit approximately 13 times greater β-adrenoceptor activity than carvedilol itself. This enhanced activity is attributed to its structural modifications that improve receptor binding affinity . The ability of this metabolite to activate β-adrenoceptors suggests its potential role in mediating some of the therapeutic effects associated with carvedilol treatment.
Antioxidant Properties
In addition to its adrenergic activity, this compound has demonstrated significant antioxidant properties. Research indicates that this metabolite can act as a radical inhibitor, effectively scavenging free radicals through hydrogen atom transfer mechanisms. In comparative studies, this compound exhibited superior radical-quenching abilities compared to both the parent compound and other benchmark antioxidants .
Comparative Biological Activity Table
Compound | β-Adrenoceptor Activity | Antioxidant Activity | Notes |
---|---|---|---|
Carvedilol | 1x | Negligible | Parent compound |
This compound | 13x | High | Significant metabolite |
5′-Hydroxycarvedilol | 2.5x | Moderate | Another metabolite |
Case Studies and Clinical Implications
Clinical trials have explored the pharmacokinetics and safety profiles of carvedilol and its metabolites in various populations. For instance, studies involving healthy volunteers have assessed the effects of different doses of carvedilol on plasma levels of its metabolites, including this compound. These studies highlight the importance of understanding the contributions of metabolites to the overall therapeutic efficacy and safety of carvedilol therapy .
Properties
IUPAC Name |
4-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)OCCNC[C@@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654200 | |
Record name | 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217853-93-4 | |
Record name | 4-Hydroxycarvedilol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217853934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-({(2S)-3-[(9H-Carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYCARVEDILOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1UI8OU2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.